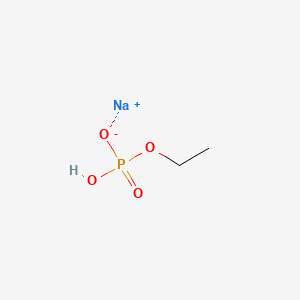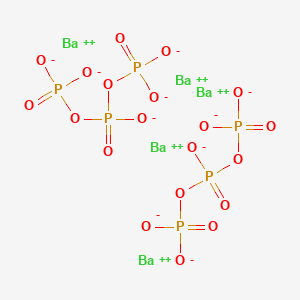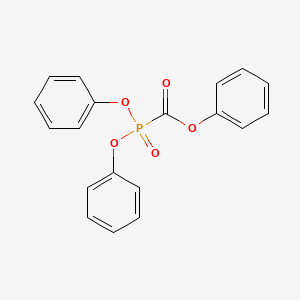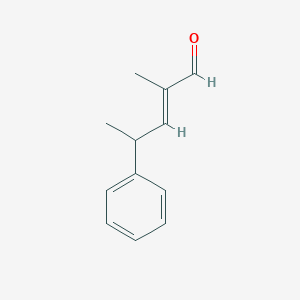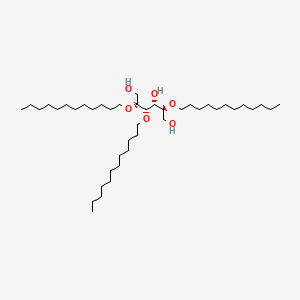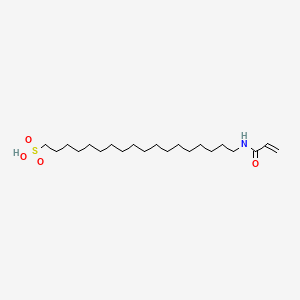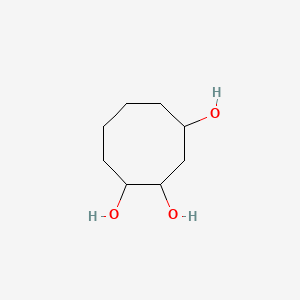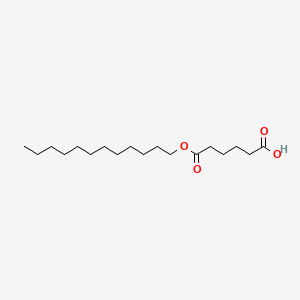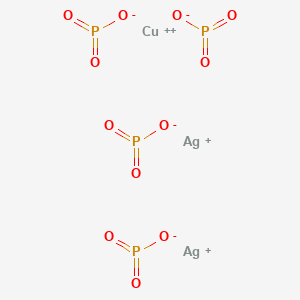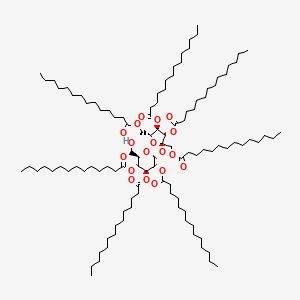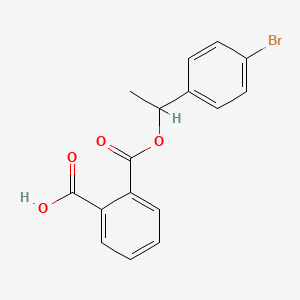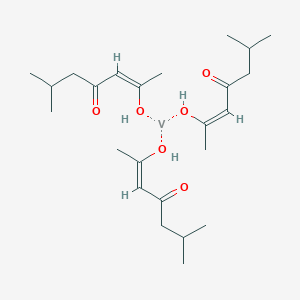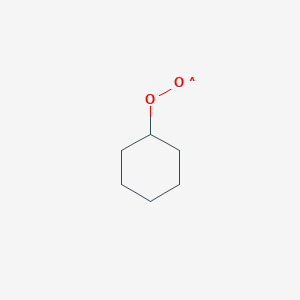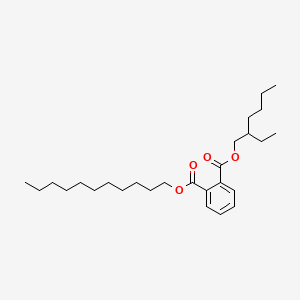
2-Ethylhexyl undecyl phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylhexyl undecyl phthalate is a synthetic compound belonging to the phthalate ester family. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is particularly known for its application in enhancing the properties of polyvinyl chloride (PVC) products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl undecyl phthalate typically involves the esterification of phthalic anhydride with 2-ethylhexanol and undecanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified using industrial-scale distillation columns to achieve the required purity levels.
化学反応の分析
Types of Reactions: 2-Ethylhexyl undecyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in this compound can be hydrolyzed to produce phthalic acid and the corresponding alcohols (2-ethylhexanol and undecanol).
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromic acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Phthalic acid, 2-ethylhexanol, undecanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
科学的研究の応用
2-Ethylhexyl undecyl phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible PVC products, which are studied for their mechanical and chemical properties.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential impact on human health, particularly in relation to its use in medical devices made from PVC.
Industry: Widely used in the production of flexible plastics, coatings, and adhesives.
作用機序
The mechanism of action of 2-ethylhexyl undecyl phthalate involves its interaction with cellular components. As a plasticizer, it integrates into the polymer matrix of PVC, enhancing its flexibility by reducing intermolecular forces between polymer chains. In biological systems, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones, potentially leading to adverse health effects.
類似化合物との比較
- Diethyl phthalate
- Dibutyl phthalate
- Diisononyl phthalate
- Diisodecyl phthalate
Comparison: 2-Ethylhexyl undecyl phthalate is unique due to its specific combination of 2-ethylhexyl and undecyl groups, which confer distinct physical and chemical properties. Compared to other phthalates, it may offer different levels of flexibility, durability, and compatibility with various polymers. Its potential biological effects and environmental impact also vary, making it a subject of interest in toxicological studies.
特性
CAS番号 |
85391-47-5 |
|---|---|
分子式 |
C27H44O4 |
分子量 |
432.6 g/mol |
IUPAC名 |
2-O-(2-ethylhexyl) 1-O-undecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H44O4/c1-4-7-9-10-11-12-13-14-17-21-30-26(28)24-19-15-16-20-25(24)27(29)31-22-23(6-3)18-8-5-2/h15-16,19-20,23H,4-14,17-18,21-22H2,1-3H3 |
InChIキー |
JCLYNTWIDKAJSK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


